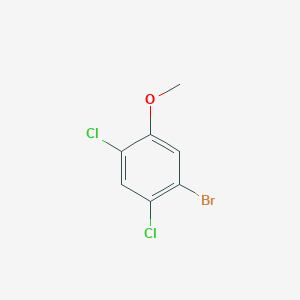
1-溴-2,4-二氯-5-甲氧基苯
描述
1-Bromo-2,4-dichloro-5-methoxybenzene is an aromatic compound with the molecular formula C7H5BrCl2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and methoxy groups. This compound is of interest in organic chemistry due to its unique substitution pattern, which can influence its reactivity and applications.
科学研究应用
1-Bromo-2,4-dichloro-5-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Environmental Chemistry: It is studied for its potential environmental impact and behavior in various ecosystems.
准备方法
The synthesis of 1-Bromo-2,4-dichloro-5-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2,4-dichloro-5-methoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve:
Reagents: Bromine (Br2), Iron(III) bromide (FeBr3)
Conditions: Room temperature, solvent such as dichloromethane
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
1-Bromo-2,4-dichloro-5-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and methoxy groups can be substituted by other functional groups under appropriate conditions. For example, nucleophilic aromatic substitution can replace the bromine atom with a nucleophile.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl compounds.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Suzuki Coupling: Palladium catalyst, boronic acids, and base in an organic solvent
Major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism by which 1-Bromo-2,4-dichloro-5-methoxybenzene exerts its effects typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups (bromine and chlorine) and an electron-donating group (methoxy) influences the reactivity of the benzene ring. The methoxy group activates the ring towards electrophilic attack, while the halogens direct the substitution to specific positions on the ring.
相似化合物的比较
1-Bromo-2,4-dichloro-5-methoxybenzene can be compared with other similar compounds such as:
1-Bromo-2,4-dichlorobenzene: Lacks the methoxy group, making it less reactive towards electrophilic substitution.
1-Bromo-2,5-dichloro-4-methoxybenzene: Similar substitution pattern but different positions of the substituents, affecting its reactivity and applications.
1-Bromo-2-methoxybenzene: Lacks the chlorine substituents, resulting in different chemical properties and reactivity.
The uniqueness of 1-Bromo-2,4-dichloro-5-methoxybenzene lies in its specific substitution pattern, which provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound in various chemical reactions and applications.
属性
IUPAC Name |
1-bromo-2,4-dichloro-5-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c1-11-7-2-4(8)5(9)3-6(7)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIIFORJBWPNPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599031 | |
| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174913-22-5 | |
| Record name | 1-Bromo-2,4-dichloro-5-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10599031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
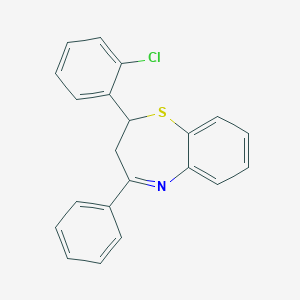
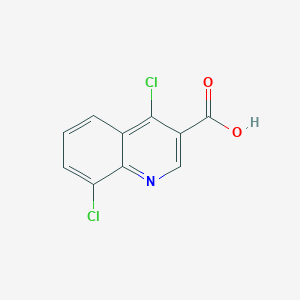

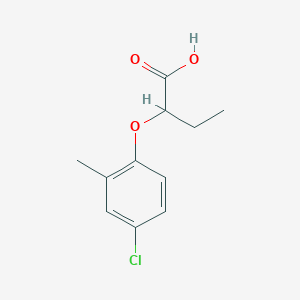
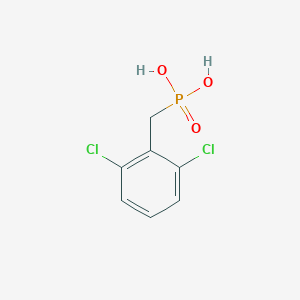
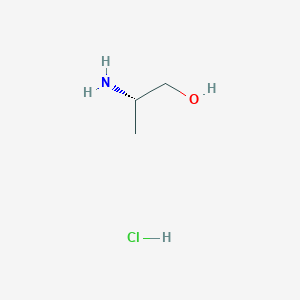
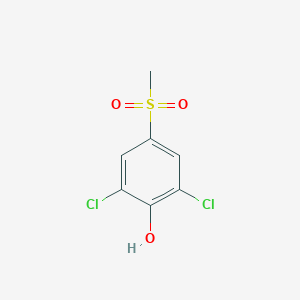
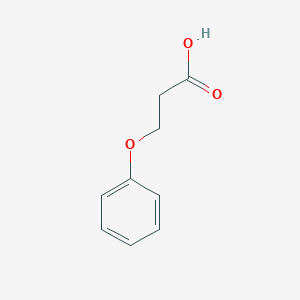
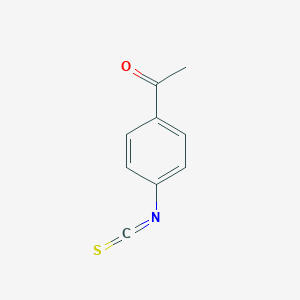
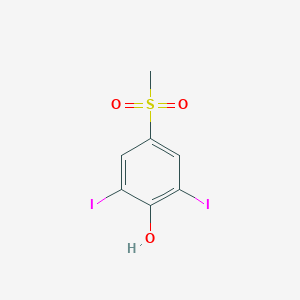
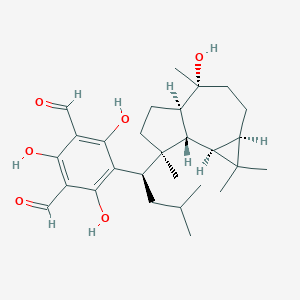

![2-[(4-Nitrobenzoyl)amino]-2-phenylacetic acid](/img/structure/B186484.png)
![2-[(4-Nitrobenzoyl)amino]propanoic acid](/img/structure/B186485.png)
